

# The Discovery and Synthesis of GS-462808: A Late Sodium Current Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GS-462808 |           |
| Cat. No.:            | B15494544 | Get Quote |

Foster City, CA – This technical guide provides an in-depth overview of the discovery and synthesis of **GS-462808**, a potent and selective late sodium current (INaL) inhibitor. Developed by Gilead Sciences, **GS-462808** emerged from a lead optimization program aimed at improving upon the pharmacological profile of its predecessor, GS-458967. While showing promise as a potential anti-anginal and anti-ischemic agent, its development was ultimately halted due to adverse toxicological findings. This document details the scientific journey of **GS-462808**, from its rational design and chemical synthesis to its biological evaluation.

# Introduction: The Rationale for Late Sodium Current Inhibition

The late sodium current (INaL) is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as myocardial ischemia. This enhanced current contributes to an increase in intracellular sodium, which in turn leads to calcium overload via the reverse mode of the sodium-calcium exchanger. This calcium dysregulation can result in arrhythmias and contractile dysfunction. Therefore, selective inhibition of the INaL over the peak sodium current is a promising therapeutic strategy for cardiac diseases like angina and arrhythmias.

**GS-462808** was developed as a second-generation late sodium current inhibitor, building upon the experience gained from an earlier compound, GS-458967.[1][2] While GS-458967 was a potent INaL inhibitor, it exhibited significant brain penetration and a narrow therapeutic window due to its activity on central nervous system sodium channel isoforms.[1][2] The primary goal in



the development of **GS-462808** was to mitigate these off-target effects while retaining or improving upon the desired cardiac activity.

# The Discovery of GS-462808: A Lead Optimization Approach

The discovery of **GS-462808** was a result of a systematic lead optimization effort centered on the triazolopyridine scaffold of GS-458967.[1] The key medicinal chemistry strategy involved increasing the polar surface area of the molecule to reduce its ability to cross the blood-brain barrier.[1] This was achieved by introducing a carbonyl group to the core structure and incorporating an oxadiazole ring.[1]

This structural modification successfully yielded **GS-462808**, a triazolopyridinone derivative with significantly lower brain penetration and, serendipitously, reduced activity at brain sodium channel isoforms.[1] This resulted in an improved central nervous system (CNS) safety window of over 20-fold in rats and dogs when compared to its predecessor.[1] Furthermore, **GS-462808** demonstrated enhanced anti-ischemic potency relative to the established drug, ranolazine.[1]

# Synthesis of GS-462808

The chemical synthesis of **GS-462808** is a multi-step process. The following is a general outline of the synthetic route.

- Step 1: Synthesis of the Triazolopyridine Core. The synthesis begins with the construction of the core[1][2]triazolo[4,3-a]pyridine heterocyclic system. This is typically achieved through the condensation of a substituted hydrazine with a pyridine derivative.
- Step 2: Introduction of the Phenyl Moiety. A Suzuki coupling reaction is then employed to attach the 4-(trifluoromethoxy)phenyl group at the 6-position of the triazolopyridine core.
- Step 3: Formation of the Pyridinone Ring. The defining feature of GS-462808, the pyridinone
  ring, is formed through a series of reactions including oxidation or hydrolysis of a suitable
  precursor.
- Step 4: Addition of the Oxadiazole Ring. The final key structural element, the oxadiazole ring, is introduced to complete the synthesis of GS-462808.



A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section.

## **Biological Activity and Quantitative Data**

**GS-462808** is a potent inhibitor of the cardiac Nav1.5 channel's late sodium current. Its selectivity for the late current over the peak current is a key feature of its pharmacological profile. The following tables summarize the key quantitative data for **GS-462808** and its comparators.

| Compound   | Late INa (Nav1.5)<br>IC50 | Peak INa (Nav1.5)<br>% Inhibition @ 10<br>μΜ | Reference |
|------------|---------------------------|----------------------------------------------|-----------|
| GS-462808  | 1.9 μΜ                    | 10%                                          | [3][4]    |
| GS-458967  | 333 nM                    | <15% @ 333 nM                                | [1][3][4] |
| Ranolazine | 6-17 μΜ                   | ~294 µM (IC50)                               | [3][4]    |

| Compound  | Brain Isoform<br>(Nav1.1) Peak %<br>Inhibition | CNS Safety<br>Window (Rat &<br>Dog) | Reference |
|-----------|------------------------------------------------|-------------------------------------|-----------|
| GS-462808 | 8%                                             | >20-fold                            | [3][4]    |
| GS-458967 | High                                           | Low                                 | [1][2]    |

# **Experimental Protocols**

# General Synthesis of 6-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-8(5H)-one (GS-462808)

Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be included here based on the full text of the primary scientific literature.



### Late Sodium Current (INaL) Electrophysiology Assay

The inhibitory effect of **GS-462808** on the late sodium current in cells expressing the human Nav1.5 channel was assessed using the whole-cell patch-clamp technique.

- Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
- Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular solution contains (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
- Voltage Protocol: To elicit the late sodium current, a depolarizing pulse to -20 mV for 500 ms is applied from a holding potential of -120 mV.
- Data Analysis: The late sodium current is measured as the mean current during the last 50
  ms of the depolarizing pulse. The concentration-response curve for GS-462808 is generated
  by applying increasing concentrations of the compound and measuring the corresponding
  inhibition of the late sodium current. The IC50 value is calculated by fitting the data to a Hill
  equation.

### **Signaling Pathways and Experimental Workflows**

The primary mechanism of action of **GS-462808** is the direct inhibition of the cardiac Nav1.5 channel, which in turn affects downstream signaling related to intracellular sodium and calcium homeostasis.





Click to download full resolution via product page

Caption: Signaling pathway of **GS-462808** action.





Click to download full resolution via product page

Caption: **GS-462808** discovery and development workflow.

### **Conclusion and Future Directions**



**GS-462808** represents a well-designed late sodium current inhibitor with an improved CNS safety profile compared to its predecessor. The medicinal chemistry strategy of increasing polar surface area to limit blood-brain barrier penetration proved to be successful. Despite its promising anti-ischemic effects, the development of **GS-462808** was terminated due to the observation of liver lesions in 7-day rat toxicology studies.[1] This outcome underscores the critical importance of comprehensive toxicological screening in the drug development process. While **GS-462808** itself did not advance to clinical trials, the knowledge gained from its discovery and preclinical evaluation provides valuable insights for the future design of safer and more effective late sodium current inhibitors for the treatment of cardiovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of triazolopyridinone GS-462808, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of GS-462808: A Late Sodium Current Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494544#gs-462808-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com